

4'-Methoxy-S-trityl-L-cysteinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4'-Methoxy-S-trityl-L-cysteinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4'-Methoxy-S-trityl-L-cysteinol**. Due to the limited availability of data for this specific compound, this guide leverages information from closely related and well-studied analogs, including S-trityl-L-cysteine (STLC) and its derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of S-trityl-L-cysteinol derivatives in fields such as medicinal chemistry and drug development.

Core Physical and Chemical Properties

Direct experimental data for **4'-Methoxy-S-trityl-L-cysteinol** is not readily available in the public domain. However, its properties can be inferred from analogous compounds. The key structural features are the L-cysteinol backbone, the sulfur-linked trityl group, and a methoxy substituent on one of the trityl group's phenyl rings. The methoxy group is known to increase the acid lability of the trityl protecting group.

For comparative purposes, the known physical and chemical properties of relevant precursor and analogous compounds are summarized in the tables below.

Table 1: Physical Properties of Related Cysteine Derivatives



Property	S-Trityl-L-cysteine	Fmoc-S-trityl-L- cysteine	Fmoc-S-4- methoxytrityl-L- cysteine
Molecular Formula	C22H21NO2S[1]	C37H31NO4S	С38H33NO5S[2][3]
Molecular Weight	363.47 g/mol	585.7 g/mol	615.7 g/mol [2][3]
Appearance	White to off-white powder	White powder	Yellow to white powder[3]
Melting Point	182-183 °C (decomposes)	170-180 °C	117-130 °C[3]
Optical Rotation	$[\alpha]_{25}/D$ +115° (c=0.8 in 0.04 M ethanolic HCl)	$[\alpha]D^{20} = 20 \pm 2^{\circ}$ (c=1 in DMF)	[α]D ²⁰ = 12 - 18°[3]

Table 2: Chemical and Solubility Properties of Related

Cysteine Derivatives

Property	S-Trityl-L-cysteine	Fmoc-S-trityl-L- cysteine	Fmoc-S-4- methoxytrityl-L- cysteine
IUPAC Name	(2R)-2-amino-3- (tritylthio)propanoic acid[1]	(2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyla mino}-3- (tritylthio)propanoic acid	(2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyla mino}-3-{[(4-methoxyphenyl) (diphenyl)methyl]thio} propanoic acid[2]
CAS Number	2799-07-7[1]	103213-32-7	177582-21-7[2][3]
Solubility	Soluble in DMSO (5 mg/ml) and methanol; partly soluble in water.	Insoluble in water; soluble in most organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]	Soluble in organic solvents.



Experimental Protocols Synthesis of 4'-Methoxy-S-trityl-L-cysteinol

A plausible synthetic route to **4'-Methoxy-S-trityl-L-cysteinol** involves the reduction of the corresponding carboxylic acid, S-(4-methoxytrityl)-L-cysteine.

Step 1: Synthesis of S-(4-methoxytrityl)-L-cysteine This can be achieved by reacting L-cysteine with 4-methoxytrityl chloride in a suitable solvent.

- Materials: L-cysteine hydrochloride monohydrate, 4-methoxytrityl chloride (Mmt-Cl),
 Dimethylformamide (DMF), Triethylamine (TEA), Diethyl ether.
- Procedure:
 - Dissolve L-cysteine hydrochloride monohydrate in DMF.
 - Add TEA to neutralize the hydrochloride and deprotonate the thiol group.
 - Slowly add a solution of 4-methoxytrityl chloride in DMF to the reaction mixture.
 - Stir the reaction at room temperature for several hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, precipitate the product by adding the reaction mixture to ice-cold water or diethyl ether.
 - Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

Step 2: Reduction to **4'-Methoxy-S-trityl-L-cysteinol** The carboxylic acid of S-(4-methoxytrityl)-L-cysteine can be reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.

- Materials: S-(4-methoxytrityl)-L-cysteine, Borane-tetrahydrofuran complex (BH₃·THF),
 Tetrahydrofuran (THF), Methanol, Saturated ammonium chloride solution.
- Procedure:



- Suspend S-(4-methoxytrityl)-L-cysteine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath.
- Slowly add a solution of BH₃-THF (1 M in THF) to the suspension.
- Allow the reaction to warm to room temperature and stir overnight.
- Cool the reaction mixture in an ice bath and slowly quench the excess borane by the dropwise addition of methanol.
- Add saturated ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 4'-Methoxy-S-trityl-L-cysteinol by column chromatography on silica gel.

Characterization Methods

Standard analytical techniques can be employed to confirm the structure and purity of the synthesized **4'-Methoxy-S-trityl-L-cysteinol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 crucial for structural elucidation. The spectra would be expected to show characteristic
 signals for the methoxy group, the aromatic protons of the trityl group, and the protons of the
 cysteinol backbone.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the hydroxyl (-OH) group and the C-S bond.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

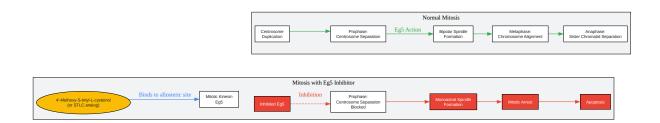


Biological Activity and Signaling Pathways

While the specific biological activity of **4'-Methoxy-S-trityl-L-cysteinol** has not been reported, its structural analog, S-trityl-L-cysteine (STLC), is a well-characterized potent and specific inhibitor of the human mitotic kinesin Eg5 (also known as KSP).[5][6] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][6] Therefore, **4'-Methoxy-S-trityl-L-cysteinol** is a promising candidate for investigation as an Eg5 inhibitor.

Mitotic Kinesin Eg5 Inhibition Pathway

The inhibition of Eg5 by STLC and its analogs disrupts the normal process of mitosis. The following diagram illustrates the proposed mechanism of action.



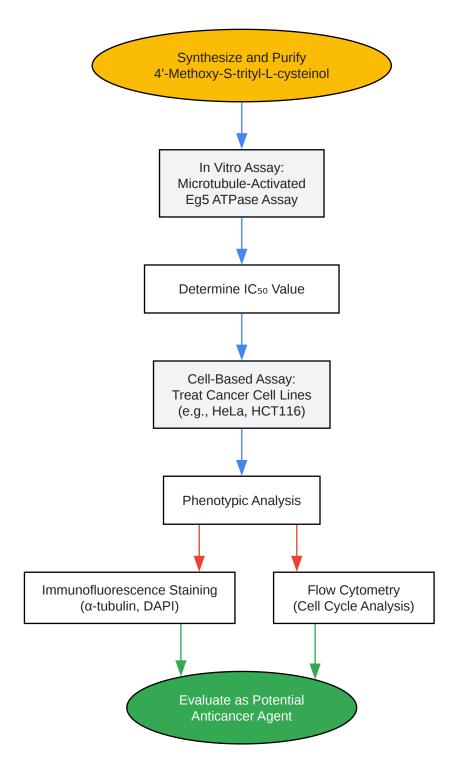
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Caption: Proposed mechanism of mitotic arrest by Eg5 inhibition.

Experimental Workflow for Eg5 Inhibition Assay



The following workflow outlines a typical experimental approach to evaluate the inhibitory potential of a compound like **4'-Methoxy-S-trityl-L-cysteinol** against Eg5.



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Caption: Experimental workflow for evaluating Eg5 inhibition.



Experimental Protocol for Microtubule-Activated Eg5 ATPase Assay:[7][8] This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on Eg5 function.

- Reagents: Recombinant human Eg5 motor domain, paclitaxel-stabilized microtubules, ATP, a
 phosphate detection reagent (e.g., malachite green), and the test compound (4'-Methoxy-Strityl-L-cysteinol).
- Procedure:
 - Incubate the Eg5 motor domain with varying concentrations of the test compound in a 96well plate.
 - Initiate the reaction by adding microtubules and ATP.
 - Allow the reaction to proceed for a set time at a controlled temperature.
 - Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
 - Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the compound.

Conclusion

4'-Methoxy-S-trityl-L-cysteinol is a compound of significant interest for medicinal chemistry and drug discovery, particularly in the context of anticancer research. While direct experimental data is scarce, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on the properties and activities of its close structural analogs. The methodologies and pathways described herein should empower researchers to further investigate the potential of **4'-Methoxy-S-trityl-L-cysteinol** and its derivatives as novel therapeutic agents.

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